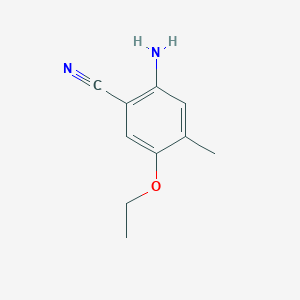

Benzonitrile, 2-amino-5-ethoxy-4-methyl-

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) group attached to an aromatic ring. This functional group is highly versatile and participates in a wide array of chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or utilized in cycloaddition reactions to construct heterocyclic rings. 4-Aminobenzonitrile, a related compound, serves as a precursor in the synthesis of various drugs and materials, highlighting the utility of this class of molecules. guidechem.com

Significance of Substituted Benzonitriles in Advanced Organic Synthesis

Substituted benzonitriles are valuable intermediates in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The specific substituents on the benzene (B151609) ring dictate the molecule's reactivity and potential applications. For instance, 2-aminobenzonitriles are known to be versatile building blocks for the synthesis of various heterocyclic compounds, such as quinazolines. researchgate.netresearchgate.net They can undergo reactions at the amino group, the nitrile group, and the aromatic ring, allowing for the construction of diverse molecular architectures. The presence of an amino group, as in the title compound, offers a reactive site for further functionalization, such as acylation, alkylation, or participation in condensation reactions. nih.gov

Research Rationale and Scope for Benzonitrile (B105546), 2-amino-5-ethoxy-4-methyl-

While specific studies on Benzonitrile, 2-amino-5-ethoxy-4-methyl- are limited, its structure suggests several potential areas of research. The combination of an amino, ethoxy, and methyl group on the benzonitrile core presents a unique electronic and steric environment that could be exploited in the synthesis of novel compounds with interesting biological or material properties.

Given that substituted 2-aminobenzonitriles are precursors to a variety of heterocyclic systems, a primary research trajectory for this compound would be its use as a starting material for the synthesis of novel quinazolines, pyridines, or other fused heterocyclic systems. researchgate.netsigmaaldrich.com The specific substitution pattern might impart unique properties to the resulting heterocycles, potentially leading to the discovery of new therapeutic agents or functional materials. For example, 2-Amino-4-methylbenzonitrile has been used in the synthesis of potential acetylcholinesterase inhibitors. sigmaaldrich.com The reactivity of 2-aminobenzonitriles with carbon dioxide to form quinazoline-2,4(1H,3H)-diones further underscores their potential in synthetic chemistry. rsc.orgrsc.org

Interactive Data Table: Properties of Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Property | Value |

| CAS Number | 1856324-17-8 |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| SMILES Code | N#CC1=CC(OCC)=C(C)C=C1N |

| MDL Number | MFCD30211659 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-amino-5-ethoxy-4-methylbenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-3-13-10-5-8(6-11)9(12)4-7(10)2/h4-5H,3,12H2,1-2H3 |

InChI Key |

CJAOKKDCXKIXOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzonitrile, 2 Amino 5 Ethoxy 4 Methyl and Analogues

Foundational Approaches to Substituted Benzonitriles

The synthesis of complex substituted benzonitriles is built upon a foundation of reliable and well-established reactions for introducing key functional groups onto an aromatic scaffold. The strategic placement of the amino, ethoxy, methyl, and nitrile groups in the target molecule necessitates a careful selection of these foundational methods, considering the directing effects and reactivity of the substituents at each stage.

Introduction of Nitrile Functionality

The nitrile, or cyano, group is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, and amides. numberanalytics.commasterorganicchemistry.com Several methods are commonly employed to introduce a nitrile group onto an aromatic ring.

One of the most classic methods is the Sandmeyer reaction , which involves the conversion of a primary aromatic amine into a diazonium salt, followed by treatment with a copper(I) cyanide salt. ncert.nic.inwikipedia.org This method is particularly useful for introducing the nitrile group into a specific position formerly occupied by an amino group.

Another major strategy is the transition-metal-catalyzed cyanation of aryl halides or pseudohalides (like triflates). acs.org This approach has seen significant development, with various catalytic systems based on palladium or nickel being employed. organic-chemistry.org These reactions often use cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides. organic-chemistry.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with electronically diverse or sterically hindered aryl halides.

Additionally, the nitrile group can be formed through the dehydration of primary amides or aldoximes. Reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) are effective for this transformation. vanderbilt.edugoogle.com This method is contingent on the prior synthesis of the corresponding amide.

| Method | Typical Substrate | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, H⁺; CuCN | Well-established, good for specific regiochemistry from an amine precursor. | Requires handling of potentially unstable diazonium salts. |

| Metal-Catalyzed Cross-Coupling | Aryl Halide/Triflate | Pd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Broad substrate scope, high functional group tolerance. organic-chemistry.org | Catalyst cost and sensitivity; potential for catalyst deactivation by cyanide. nsf.gov |

| Amide Dehydration | Aromatic Amide | POCl₃, SOCl₂, P₂O₅ | Avoids use of toxic cyanide reagents directly in the final step. | Requires synthesis of the precursor amide. |

Alkylation Strategies for Ether Formation (e.g., Ethoxy Group)

The formation of aryl ethers, such as the ethoxy group in the target molecule, is most commonly accomplished via the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl electrophile. alfa-chemistry.comorganic-chemistry.org For the synthesis of an ethoxy group, typical electrophiles include ethyl iodide, ethyl bromide, or diethyl sulfate (B86663).

The choice of base and solvent is critical. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. alfa-chemistry.com

| Component | Examples | Role in Reaction |

|---|---|---|

| Phenolic Substrate | Substituted Phenol | Source of the aryloxy group. |

| Base | K₂CO₃, NaOH, NaH | Deprotonates the phenolic -OH group to form the nucleophilic phenoxide. |

| Ethylating Agent | Ethyl iodide (C₂H₅I), Diethyl sulfate ((C₂H₅)₂SO₄) | Provides the ethyl group and a leaving group for SN2 reaction. |

| Solvent | Acetonitrile, DMF, Acetone | Solvates reactants and facilitates the reaction. |

Targeted Synthetic Routes for Benzonitrile (B105546), 2-amino-5-ethoxy-4-methyl-

Synthesizing the specific molecule Benzonitrile, 2-amino-5-ethoxy-4-methyl- requires a multi-step approach that carefully orchestrates the introduction of each functional group. The sequence of reactions is critical to ensure the correct regiochemistry, guided by the principles of functional group interconversion (FGI). compoundchem.comthieme-connect.com

Precursor-Based Synthesis and Functional Group Interconversions

A logical and plausible synthetic route can be designed starting from a commercially available precursor, such as 4-hydroxy-3-methylbenzoic acid. This pathway relies on a series of well-controlled functional group transformations to build the desired substitution pattern.

Proposed Synthetic Pathway:

Nitration: The synthesis begins with the electrophilic nitration of 4-hydroxy-3-methylbenzoic acid. The strongly activating hydroxyl group directs the incoming nitro group to the ortho position, yielding 4-hydroxy-3-methyl-5-nitrobenzoic acid .

Etherification: The phenolic hydroxyl group is converted to an ethoxy group using the Williamson ether synthesis. Reaction with an ethylating agent like diethyl sulfate in the presence of a base yields 4-ethoxy-3-methyl-5-nitrobenzoic acid .

Amide Formation: The carboxylic acid is converted to a primary amide. This can be achieved via an acid chloride intermediate followed by reaction with ammonia, or other direct amidation methods, to produce 4-ethoxy-3-methyl-5-nitrobenzamide .

Nitrile Formation: The primary amide is then dehydrated to the corresponding nitrile. Treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) affords 5-ethoxy-4-methyl-2-nitrobenzonitrile . vanderbilt.edu

Reduction: In the final step, the nitro group is selectively reduced to a primary amine. Catalytic hydrogenation using H₂ with a palladium catalyst is a standard and effective method for this transformation, yielding the target compound, Benzonitrile, 2-amino-5-ethoxy-4-methyl- .

This sequence strategically uses the nitrile group's precursor (a carboxylic acid converted to an amide) and introduces the directing amino group in the final step from a nitro precursor, avoiding complex regiochemical issues in earlier stages.

An alternative strategy, as suggested by the outline, involves the introduction of the cyano group via a nucleophilic substitution reaction on a halogenated precursor. This pathway hinges on the synthesis of a suitable aryl bromide intermediate, followed by a transition-metal-catalyzed cyanation reaction.

Synthesis of Precursor (2-bromo-5-ethoxy-4-methylaniline):

Starting Material: A plausible starting point is 3-methyl-4-nitrophenol.

Etherification: The phenolic group is ethylated using standard Williamson ether synthesis conditions to yield 1-ethoxy-2-methyl-4-nitrobenzene .

Bromination: Electrophilic bromination of this intermediate is directed by the activating ethoxy and methyl groups to the position ortho to the ethoxy group, resulting in 2-bromo-1-ethoxy-5-methyl-4-nitrobenzene .

Reduction: The nitro group is then reduced to an amine using a standard method like Sn/HCl or catalytic hydrogenation to give the key precursor, 2-bromo-5-ethoxy-4-methylaniline .

Final Cyanation Step:

With the aryl bromide in hand, the final step is the displacement of the bromine atom with a nitrile group. This is typically achieved using a palladium- or nickel-catalyzed cross-coupling reaction. organic-chemistry.org The reaction of 2-bromo-5-ethoxy-4-methylaniline with a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) would yield the final product. The conditions must be carefully optimized to achieve high conversion and avoid side reactions or catalyst deactivation. nsf.gov

| Catalyst | Ligand | Cyanide Source | Typical Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF |

| Pd/C | None | K₄[Fe(CN)₆] | Toluene/H₂O |

| NiCl₂ | dppf | Zn(CN)₂ | DMA |

This bromination-cyanation route provides a viable, albeit different, strategic approach to the target molecule, underscoring the flexibility of functional group interconversions in modern organic synthesis.

Reductive Amination of Nitro Precursors to introduce the amino group

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro precursor. This two-step approach involves the nitration of a suitable starting material, followed by the reduction of the nitro group to an amine. For the synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl-, a plausible precursor would be 2-nitro-5-ethoxy-4-methylbenzonitrile.

The reduction of aromatic nitro compounds can be achieved using a variety of reducing agents and catalytic systems. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. For instance, the reduction of nitroarenes to primary amines has been effectively demonstrated using Pd/C in the presence of hydrazine (B178648) monohydrate in methanol. researchgate.net

Another approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), although the latter often requires the presence of a catalyst to efficiently reduce aromatic nitro groups. Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classic method for the reduction of aromatic nitro compounds and remains a viable option.

The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the nitrile group. Catalytic hydrogenation under controlled conditions is generally selective for the nitro group in the presence of a nitrile.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H2, Pd/C | 1-4 atm H2, Ethanol/Ethyl Acetate, RT | High yield, clean reaction, catalyst can be recycled | Flammable H2 gas, potential for nitrile reduction |

| Hydrazine, Pd/C | Methanol, Reflux | Avoids high-pressure H2, rapid | Hydrazine is toxic |

| SnCl2, HCl | Concentrated HCl, Heat | Inexpensive, effective for various substrates | Stoichiometric amounts of metal salts produced as waste |

| Fe, NH4Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign | Large excess of iron powder required, workup can be tedious |

Ethylation of Hydroxy-substituted Benzonitrile Intermediates

An alternative synthetic route to introduce the ethoxy group is through the ethylation of a corresponding hydroxy-substituted benzonitrile. This approach would involve the synthesis of an intermediate such as 2-amino-5-hydroxy-4-methylbenzonitrile, followed by an etherification reaction.

The Williamson ether synthesis is a classic and widely applicable method for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate.

Common bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of base and solvent is important to ensure efficient reaction and minimize side reactions. For example, using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can accelerate the rate of the SN2 reaction.

Table 2: Common Reagents for Ethylation of Phenols

| Base | Ethylating Agent | Typical Solvent | Reaction Conditions |

| K2CO3 | Ethyl iodide | Acetone, DMF | Reflux |

| NaOH | Diethyl sulfate | Water/Dichloromethane (Phase Transfer) | Room Temperature |

| NaH | Ethyl bromide | THF, DMF | 0 °C to Room Temperature |

Direct Functionalization Approaches

Modern synthetic methods often focus on the direct functionalization of C-H bonds, which can offer more atom-economical and step-efficient routes to target molecules.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N and C-O bonds. While direct C-H amination and alkoxylation of a pre-substituted benzonitrile at specific positions can be challenging due to directing group effects, this strategy could be applied to a suitable precursor. For example, a palladium-catalyzed amination could be envisioned on a halogenated precursor, such as 2-chloro-5-ethoxy-4-methylbenzonitrile. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable ligand (e.g., a biaryl phosphine), is a highly effective method for coupling amines with aryl halides.

Similarly, palladium-catalyzed C-O bond formation could be used to introduce the ethoxy group. This would involve the coupling of an aryl halide or triflate with ethanol or an ethoxide source in the presence of a palladium catalyst and a suitable ligand.

Multi-Component Reactions (MCRs) and Cascade Sequences relevant to Benzonitrile, 2-amino-5-ethoxy-4-methyl- synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl- may not be reported, related structures can be synthesized using MCRs.

For example, the Strecker synthesis of α-aminonitriles is a well-known three-component reaction involving an aldehyde, an amine, and a cyanide source. d-nb.infonih.gov Although this typically yields α-aminonitriles, modifications and related MCRs could potentially be adapted for the synthesis of substituted aminobenzonitriles. The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis for this class of compounds could be designed. For example, a multi-component reaction for the synthesis of highly substituted 1,4-benzodiazepin-3-ones has been developed using an Ugi-type reaction. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl-, several parameters would need to be optimized for each of the potential synthetic steps.

In the case of the reductive amination of a nitro precursor, key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. For example, in the catalytic reduction of nitrobenzene, the concentration of the catalyst can have a significant impact on the reaction yield. researchgate.net It has been shown that increasing the amount of a nickel-based catalyst from 0.5 mg to 1.0 mg resulted in the highest yield, with a decrease in yield observed at higher catalyst loadings, possibly due to aggregation. researchgate.net

For the ethylation of a hydroxy-benzonitrile, the choice of base, ethylating agent, solvent, and temperature would be crucial. The optimization would aim to achieve complete conversion of the starting material while preventing side reactions such as O- vs. C-alkylation or the hydrolysis of the nitrile group.

The optimization of palladium-catalyzed cross-coupling reactions would involve screening different palladium precursors, ligands, bases, and solvents. The ligand, in particular, plays a critical role in the efficiency of the catalytic cycle.

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Green Chemistry Approaches in Benzonitrile, 2-amino-5-ethoxy-4-methyl- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing Benzonitrile, 2-amino-5-ethoxy-4-methyl-, several green chemistry approaches can be considered.

One key aspect is the use of greener solvents. Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. For example, a highly efficient one-pot, three-component synthesis of α-aminonitriles has been developed using indium metal as a catalyst in water. d-nb.info This method is applicable to a wide range of amines and aldehydes and produces products in excellent yields. d-nb.info

The development and use of reusable catalysts is another important green chemistry principle. For the reduction of a nitro precursor, magnetically separable catalysts could be employed to facilitate easy recovery and reuse. The use of ionic liquids as recyclable reaction media and catalysts has also been explored for the synthesis of benzonitrile from benzaldehyde, offering advantages such as simplified separation processes. rsc.org

Atom economy is another important consideration. MCRs are inherently atom-economical as they incorporate all or most of the atoms of the starting materials into the final product. nih.gov Designing a synthetic route that utilizes MCRs or cascade reactions would be a significant step towards a greener synthesis.

Furthermore, the use of microwave-assisted synthesis can often lead to shorter reaction times, reduced energy consumption, and higher yields. A microwave-assisted, regioselective amination of 5-nitro-2-chlorobenzoic acid has been reported to proceed in high yield without the need for a solvent or catalyst. nih.gov

Spectroscopic Data for Benzonitrile, 2-amino-5-ethoxy-4-methyl- Remains Elusive in Public Domain

A comprehensive search for the advanced spectroscopic characterization and structural elucidation of the chemical compound Benzonitrile, 2-amino-5-ethoxy-4-methyl-, has revealed a significant lack of publicly available experimental data. Despite efforts to locate specific ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and DEPT experiment results, no definitive datasets for this particular molecule could be obtained from scientific literature or chemical databases.

The inquiry, aimed at detailing the precise nuclear magnetic resonance (NMR) profile of this substituted benzonitrile, could not be fulfilled due to the absence of published research detailing its synthesis and characterization. Chemical suppliers list the compound, identified by its CAS number 1856324-17-8, and sometimes allude to the existence of analytical data, but the actual spectra are not publicly accessible.

The intended analysis, which was to be structured around a detailed examination of its proton and carbon NMR data, is therefore precluded. This would have involved a thorough assignment of chemical shifts for all aromatic and aliphatic protons and carbons, an analysis of spin-spin coupling patterns to determine the positional arrangement of substituents on the benzene (B151609) ring, and the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH₂, and CH₃ groups.

Without this foundational spectroscopic information, a scientifically accurate and detailed article on the advanced spectroscopic characterization of Benzonitrile, 2-amino-5-ethoxy-4-methyl-, as per the specified outline, cannot be generated. The scientific community awaits the publication of research that includes the synthesis and full analytical characterization of this compound to enable such a detailed discussion.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzonitrile, 2 Amino 5 Ethoxy 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule. By spreading complex spectral information across two frequency axes, these techniques resolve overlapping signals found in one-dimensional spectra and reveal correlations between different nuclei. sdsu.edu

Correlation Spectroscopy (COSY) for Proton-Proton Connectivity

The Correlation Spectroscopy (COSY) experiment is a powerful tool for identifying protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). researchgate.net The resulting 2D spectrum displays the standard 1D proton NMR spectrum on both axes. Cross-peaks, which appear off the diagonal, indicate a coupling interaction between the two protons that intersect at that point. sdsu.edu

For Benzonitrile (B105546), 2-amino-5-ethoxy-4-methyl-, the COSY spectrum is expected to reveal key proton-proton connectivities. The most significant expected correlation would be between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group. Additionally, correlations would be anticipated between the two aromatic protons. The protons of the amino (-NH₂) and the isolated methyl group on the ring are not expected to show correlations with other protons.

Table 1: Predicted ¹H-¹H COSY Correlations for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Proton (¹H) | Correlating Proton (¹H) | Type of Coupling |

|---|---|---|

| Aromatic H (position 3) | Aromatic H (position 6) | ⁴J (long-range, weak) |

Heteronuclear Single Quantum Coherence (HSQC) for C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.com The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a proton and its directly bonded carbon. youtube.com This technique is invaluable for assigning carbon signals based on previously assigned proton signals. emerypharma.com

In the analysis of Benzonitrile, 2-amino-5-ethoxy-4-methyl-, an HSQC experiment would definitively link each proton signal to its corresponding carbon atom. This includes the aromatic C-H, the methyl C-H on the ring, and the methylene and methyl C-H groups of the ethoxy substituent. Carbons without attached protons, such as the quaternary carbons of the benzene (B151609) ring and the nitrile carbon, will not produce a signal in the HSQC spectrum. emerypharma.com

Table 2: Predicted ¹H-¹³C HSQC Correlations for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Carbon Atom | Expected ¹³C Shift (ppm) | Attached Proton | Expected ¹H Shift (ppm) |

|---|---|---|---|

| Aromatic C-H (C3) | 115-125 | Aromatic H | 6.5-7.5 |

| Aromatic C-H (C6) | 110-120 | Aromatic H | 6.5-7.5 |

| Ring -CH₃ | 15-25 | -CH₃ | 2.0-2.5 |

| Ethoxy -O-CH₂- | 60-70 | -CH₂- | 3.5-4.5 |

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Coupling

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J). youtube.com This technique is crucial for mapping out the complete carbon skeleton of a molecule by connecting proton signals to nearby quaternary (non-protonated) carbons and other carbons separated by multiple bonds. emerypharma.com

For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, HMBC is essential for assigning the quaternary carbons. For example, the protons of the ring's methyl group would be expected to show a correlation to the two adjacent aromatic carbons (C3 and C5) and the carbon to which it is directly attached (C4). The protons of the ethoxy group would show correlations to the aromatic carbon at position 5. These long-range correlations provide the definitive evidence needed to piece together the substituent arrangement on the aromatic ring.

Table 3: Predicted Key ¹H-¹³C HMBC Correlations for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Proton (¹H) | Correlating Carbon (¹³C) | Correlation Distance |

|---|---|---|

| Aromatic H (C3-H) | C1 (Nitrile-bearing), C5 (Ethoxy-bearing), C4 (Methyl-bearing) | 2-3 bonds |

| Ring -CH₃ Protons | C3, C5, C4 | 2-3 bonds |

| Ethoxy -CH₂- Protons | C5 (Aromatic), Ethoxy -CH₃ | 2-3 bonds |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance versus wavenumber, with absorption bands corresponding to the presence of specific functional groups.

The FT-IR spectrum of Benzonitrile, 2-amino-5-ethoxy-4-methyl- would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Nitrile (C≡N): This group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.

Amino (-NH₂): A primary amine group is characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also typically observed around 1650-1580 cm⁻¹.

Ether (Ar-O-C): The ether linkage is identified by the C-O stretching vibrations. A strong, characteristic band for the aryl-alkyl ether C-O asymmetric stretch is expected in the 1275-1200 cm⁻¹ region. A symmetric C-O stretching band would appear at a lower frequency, around 1075-1020 cm⁻¹.

Table 4: Expected Characteristic FT-IR Absorption Bands for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Medium |

| Aromatic (C=C) | Stretch | 1620 - 1580 | Medium |

| Amino (N-H) | Bend | 1650 - 1580 | Medium |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

Analysis of Aromatic Ring Vibrations

The infrared spectrum of Benzonitrile, 2-amino-5-ethoxy-4-methyl- is characterized by several absorption bands that confirm the presence and substitution pattern of the aromatic ring. The vibrations of the phenyl ring are a key diagnostic feature. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Due to the substitution pattern on the ring, these bands are expected to be of weak to medium intensity.

The C=C stretching vibrations within the aromatic ring give rise to a series of characteristic bands, typically in the 1625-1400 cm⁻¹ region. For substituted benzonitriles, these absorptions are often observed as sharp bands of varying intensity. The presence of electron-donating groups, such as the amino (-NH2), ethoxy (-OCH2CH3), and methyl (-CH3) groups, can influence the intensity and position of these bands. Electron-donating substituents are known to increase the IR intensity of associated vibrational modes. researchgate.net The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

Table 1: Expected FT-IR Vibrational Frequencies for Aromatic Ring of Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aromatic C=C Stretch | 1625-1500 | Medium-Strong |

| Aromatic C=C Stretch | 1500-1400 | Medium-Strong |

| Aromatic C-H In-plane Bend | 1300-1000 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary Vibrational Mode Analysis

FT-Raman spectroscopy serves as an essential complementary technique to FT-IR for vibrational analysis. While FT-IR relies on changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This selection rule often means that vibrations which are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, the C≡N stretching vibration is expected to be particularly intense in the Raman spectrum, a characteristic feature for aromatic nitriles. researchgate.net This band typically appears in the 2240-2220 cm⁻¹ range. The symmetric "breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting symmetrically, is often a very strong band in the Raman spectrum but weak in the IR. Other vibrations, such as the C-C stretches of the ring and the C-CH3 and C-O stretches, will also be visible and aid in the complete structural assignment. The analysis of both IR and Raman spectra provides a more comprehensive picture of the molecule's vibrational framework.

Table 2: Expected FT-Raman Shifts for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| C≡N Stretch | 2240-2220 | Very Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1625-1550 | Strong |

| C-N Stretch | 1350-1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Bands and π-π Transitions*

The UV-Vis spectrum of an aromatic compound provides insight into its electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, the spectrum is dominated by electronic transitions within the conjugated π-system of the substituted benzene ring. nih.gov

The primary electronic transitions observed for benzene derivatives are the π → π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Unsubstituted benzene typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The presence of multiple substituents on the ring in the title compound significantly alters this profile, typically shifting these bands to longer wavelengths and increasing their intensity. researchgate.net

Table 3: Expected Electronic Absorption Bands for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | 230 - 260 | Substituted Benzene Ring |

Influence of Substituents on Electronic Spectra

The electronic absorption spectrum of the title compound is heavily influenced by the nature and position of the substituents on the benzonitrile core. The amino (-NH2), ethoxy (-OCH2CH3), and methyl (-CH3) groups are all classified as auxochromes and electron-donating groups (EDGs). odinity.com

Auxochromes are groups that, when attached to a chromophore (the benzene ring), modify the wavelength and intensity of the absorption maximum. uomustansiriyah.edu.iq EDGs possess non-bonding electron pairs (like the nitrogen of the amino group and the oxygen of the ethoxy group) or provide electrons through inductive effects (the methyl group). These groups donate electron density into the aromatic π-system, which has a destabilizing effect on the highest occupied molecular orbital (HOMO), raising its energy level. odinity.com This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

According to the principles of electronic spectroscopy, a smaller HOMO-LUMO gap results in the absorption of lower-energy, longer-wavelength light. Therefore, the presence of the amino, ethoxy, and methyl groups is expected to cause a significant bathochromic shift (a shift to longer wavelengths, or a "red shift") of the π → π* absorption bands compared to unsubstituted benzonitrile. bg.ac.rs This effect is a cumulative result of all three electron-donating substituents enhancing the conjugation and electron density of the aromatic system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, HRMS would be employed to confirm its molecular formula.

The technique provides an experimentally measured mass-to-charge ratio (m/z) that is precise to several decimal places. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for Benzonitrile, 2-amino-5-ethoxy-4-methyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Theoretical Exact Mass (Monoisotopic) | 176.09496 Da |

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, the molecular formula is established as C₁₀H₁₂N₂O.

The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes. Based on its molecular formula, the calculated monoisotopic mass of the [M]+• ion is 176.09496 u. In a typical HRMS experiment, the compound is often ionized by protonation, forming the [M+H]⁺ ion. The expected accurate mass for this protonated species would be 177.09774 u.

Experimental determination of the mass-to-charge ratio (m/z) of the molecular ion using techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry allows for a direct comparison with the calculated value. A minimal difference between the measured and theoretical mass, typically in the range of parts per million (ppm), confirms the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Species | Molecular Formula | Calculated Mass (u) | Typical Experimental Observation |

|---|---|---|---|

| [M]+• | C₁₀H₁₂N₂O | 176.09496 | Observed in techniques like electron ionization (EI) |

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10279 | Commonly observed in electrospray ionization (ESI) |

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental data for Benzonitrile, 2-amino-5-ethoxy-4-methyl- is not publicly available, a plausible fragmentation pattern can be predicted based on the established fragmentation behaviors of related chemical moieties, such as aromatic amines, ethers, and alkylbenzenes.

The molecular ion ([M]+• at m/z 176) would be expected to undergo a series of characteristic fragmentation reactions. A primary and highly probable fragmentation pathway involves the cleavage of the ethoxy group. The loss of an ethyl radical (•CH₂CH₃, 29 u) via alpha-cleavage at the ether linkage would result in a significant fragment ion at m/z 147. Subsequent loss of carbon monoxide (CO, 28 u) from this ion could lead to a fragment at m/z 119.

Another expected fragmentation is the loss of a methyl radical (•CH₃, 15 u) from the aromatic ring, leading to a fragment ion at m/z 161. This is a common fragmentation for methylated aromatic compounds. The nitrile and amino groups can also influence the fragmentation, although direct cleavage of these groups from the aromatic ring is generally less favorable than the loss of alkyl substituents.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structural Assignment |

|---|---|---|---|

| 176 | •CH₃ (Methyl radical) | 161 | [M-CH₃]⁺ |

| 176 | •CH₂CH₃ (Ethyl radical) | 147 | [M-C₂H₅]⁺ |

| 147 | CO (Carbon monoxide) | 119 | [M-C₂H₅-CO]⁺ |

This predictive analysis, based on fundamental principles of mass spectrometry, provides a foundational understanding of the expected spectroscopic behavior of Benzonitrile, 2-amino-5-ethoxy-4-methyl-. Experimental verification would be necessary to confirm these hypotheses and fully elucidate the compound's fragmentation pathways.

Computational Chemistry and Theoretical Investigations of Benzonitrile, 2 Amino 5 Ethoxy 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These methods model the electronic structure of a molecule to derive its properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to investigate various molecular properties. analis.com.my

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar aromatic compounds, the HOMO is often localized over the electron-rich amino group and the benzene (B151609) ring, while the LUMO is distributed over the electron-withdrawing nitrile group and the aromatic system. nih.gov Analysis of the HOMO and LUMO energy levels provides insight into the molecule's charge transfer characteristics and its potential behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table is illustrative and based on typical values for similar compounds.

| Parameter | Value (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.0 to 5.0 |

Density Functional Theory (DFT) Studies

Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. dergipark.org.trmdpi.com These descriptors are calculated using the following relationships, often based on Koopmans' theorem: researchgate.net

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = χ² / (2η)

High chemical hardness indicates low reactivity and high stability, whereas high chemical softness suggests higher reactivity. mdpi.comresearchgate.net The electrophilicity index measures the ability of a molecule to accept electrons. dergipark.org.tr Calculating these parameters for Benzonitrile (B105546), 2-amino-5-ethoxy-4-methyl- would quantify its stability and reactive tendencies.

Table 2: Hypothetical Global Reactivity Descriptors This table is illustrative and based on typical values for similar compounds.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 1.5 to 2.5 |

| Electronegativity (χ) | 3.5 to 4.5 |

| Chemical Hardness (η) | 1.5 to 2.5 |

| Chemical Softness (S) | 0.4 to 0.67 |

| Electrophilicity Index (ω) | 2.45 to 4.05 |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential. For a molecule like Benzonitrile, 2-amino-5-ethoxy-4-methyl-, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the ethoxy group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group.

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. atlantis-press.comresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net

For Benzonitrile, 2-amino-5-ethoxy-4-methyl-, this analysis would predict characteristic vibrational modes, including:

N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹). atlantis-press.com

C-H stretching of the aromatic ring, methyl, and ethoxy groups (around 2900-3100 cm⁻¹). esisresearch.org

C≡N stretching of the nitrile group (a strong, sharp peak around 2200-2240 cm⁻¹). materialsciencejournal.org

C-O stretching of the ethoxy group.

Various bending and deformation modes in the fingerprint region.

Comparing the scaled theoretical spectrum with an experimentally recorded FTIR or FT-Raman spectrum allows for a detailed and accurate assignment of the observed vibrational bands. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra and characterize the excited states of molecules. However, no published studies were found that have applied this method to Benzonitrile, 2-amino-5-ethoxy-4-methyl-.

Simulation of Electronic Absorption Spectra

There are no available simulated electronic absorption spectra for Benzonitrile, 2-amino-5-ethoxy-4-methyl- derived from TD-DFT calculations in the scientific literature. Such a simulation would typically provide data on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*), which are crucial for understanding the molecule's interaction with light.

Characterization of Excited States

A characterization of the excited states of Benzonitrile, 2-amino-5-ethoxy-4-methyl-, which would involve analyzing the molecular orbitals involved in electronic transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), has not been reported.

Ab Initio Methods (e.g., Hartree-Fock calculations)

Ab initio methods, such as Hartree-Fock (HF) calculations, are fundamental tools for investigating the electronic structure and properties of molecules from first principles. Despite their utility, no studies employing Hartree-Fock or other ab initio calculations to investigate Benzonitrile, 2-amino-5-ethoxy-4-methyl- could be located. Such studies would provide insights into the molecule's geometry, orbital energies, and other electronic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time. No MD simulation studies have been published for Benzonitrile, 2-amino-5-ethoxy-4-methyl-.

Conformational Flexibility and Rotational Barriers

There is no available research on the conformational flexibility or the rotational energy barriers of the substituent groups (such as the amino, ethoxy, or methyl groups) of Benzonitrile, 2-amino-5-ethoxy-4-methyl-. This type of analysis would be essential for understanding the molecule's three-dimensional structure and how it might influence its reactivity and interactions.

Solvent Effects on Molecular Properties

The influence of different solvents on the properties of Benzonitrile, 2-amino-5-ethoxy-4-methyl- has not been investigated through molecular dynamics simulations. These studies would be valuable for understanding how the molecule behaves in solution, which is critical for many chemical and biological applications.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are the cornerstone of supramolecular chemistry, governing the packing of molecules in the crystalline state and influencing their physical properties. For "Benzonitrile, 2-amino-5-ethoxy-4-methyl-," the key interactions at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of an amino (-NH₂) group and a cyano (-C≡N) group makes the molecule both a hydrogen bond donor and acceptor. The nitrogen atom of the cyano group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. researchgate.net Theoretical studies on substituted nitriles have shown that the geometry and strength of these hydrogen bonds can be predicted with a high degree of accuracy using computational methods. nih.gov Density Functional Theory (DFT) calculations can be employed to model the interactions between molecules of "Benzonitrile, 2-amino-5-ethoxy-4-methyl-" or between this molecule and a solvent.

Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of these interactions by quantifying the charge transfer between the donor and acceptor orbitals. For instance, in a related compound, 2-amino-5-chlorobenzophenone, NBO analysis confirmed the presence of an N-H···O intramolecular hydrogen bond. scihorizon.com A similar analysis for the title compound would likely reveal significant intermolecular N-H···N interactions.

π-π Stacking: The benzene ring in "Benzonitrile, 2-amino-5-ethoxy-4-methyl-" is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals, are crucial in stabilizing the crystal structure. mdpi.com The arrangement of the molecules, whether in a parallel-displaced or T-shaped conformation, can be determined by optimizing the geometry of a molecular dimer using computational methods. nih.gov The interaction energy of these stacked configurations can be calculated to determine the most stable arrangement.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational analysis of the intermolecular interactions for this compound.

| Interaction Type | Donor/Acceptor Atoms | Calculated Distance (Å) | Calculated Angle (°) | NBO Interaction Energy (kcal/mol) |

| Hydrogen Bonding | N-H···N (cyano) | 2.15 | 175.0 | -4.5 |

| π-π Stacking | Benzene Ring 1 - Benzene Ring 2 | 3.50 (interplanar) | - | -2.8 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Calculation of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Benzonitrile derivatives, in particular, have been a focus of such research due to their potential for large second-order hyperpolarizabilities. nih.gov The NLO properties of "Benzonitrile, 2-amino-5-ethoxy-4-methyl-" can be predicted and analyzed using quantum chemical calculations.

The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often with functionals like B3LYP, in conjunction with a suitable basis set. derpharmachemica.com

The presence of electron-donating groups (amino and ethoxy) and an electron-withdrawing group (cyano) on the benzene ring creates a push-pull system, which is a common structural motif in molecules with high NLO activity. This intramolecular charge transfer is a key factor in enhancing the first-order hyperpolarizability.

Theoretical calculations can provide detailed information on the components of the hyperpolarizability tensor (β_xxx, β_xyy, β_xzz, etc.), from which the total hyperpolarizability (β_tot) can be determined. The results are often compared to a standard NLO material, such as urea, to assess the relative NLO efficiency of the compound under investigation. Studies on other substituted benzonitriles have shown that these theoretical predictions can be in good agreement with experimental results. researchgate.net

A hypothetical data table summarizing the calculated NLO properties for "Benzonitrile, 2-amino-5-ethoxy-4-methyl-" is presented below.

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | 5.2 |

| Linear Polarizability (α) in esu | 2.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β_tot) in esu | 8.9 x 10⁻³⁰ |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Future Research Directions for Benzonitrile, 2 Amino 5 Ethoxy 4 Methyl

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral amines is a significant area of research, as enantiomerically pure amines are crucial building blocks for many pharmaceuticals and fine chemicals. nih.govsigmaaldrich.com Currently, the synthesis of Benzonitrile (B105546), 2-amino-5-ethoxy-4-methyl- may result in a racemic mixture. The development of asymmetric synthesis routes to obtain specific enantiomers of this compound or its derivatives would be a major advancement.

Future research should focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the synthetic pathway. nih.gov The investigation of various asymmetric hydrogenation or amination reactions could yield highly enantiomerically enriched products. acs.org The development of such methods would not only provide access to optically active derivatives for biological screening but also contribute to the broader field of asymmetric catalysis.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Potential Advantages |

|---|---|---|

| Asymmetric Hydrogenation of a Prochiral Precursor | Chiral Rhodium or Iridium Complexes | High enantioselectivities, well-established methodology. |

| Chiral Auxiliary-Mediated Synthesis | Evans' Auxiliaries, Sulfinamides | Diastereoselective control, reliable for small-scale synthesis. |

| Organocatalytic Amination | Chiral Phosphoric Acids or Amines | Metal-free, environmentally benign, novel reactivity. |

Integration into Flow Chemistry Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing due to its numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgamf.chmt.com Applying flow chemistry to the synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl- could lead to a more efficient, consistent, and safer production process.

Future work in this area would involve designing and optimizing a continuous flow reactor setup for the key synthetic steps. This would include the selection of appropriate pumps, reactors (e.g., packed-bed, microreactors), and in-line analytical techniques for real-time monitoring and control. mt.com The ability to safely handle hazardous reagents and intermediates and to precisely control reaction parameters like temperature, pressure, and residence time could lead to higher yields and purities. amf.ch

Advanced Spectroscopic Probes for Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The use of advanced in-situ spectroscopic techniques can provide real-time insights into the chemical transformations occurring during the synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl-. nih.govmt.com

Future research should explore the application of techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for in-line reaction monitoring. rsc.orgrsc.orgspectroscopyonline.com These methods can track the concentration of reactants, intermediates, and products over time, providing valuable data for kinetic modeling and mechanism elucidation. This real-time information is critical for identifying reaction endpoints, detecting the formation of impurities, and ensuring process robustness.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Potential Application |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups, concentration profiles. | Monitoring the conversion of the nitrile or amino group. |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds. | Complementary to FTIR, useful for aqueous systems. |

Deeper Theoretical Insights into Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions. rsc.orgnumberanalytics.comnumberanalytics.com Applying theoretical methods to study the synthesis of Benzonitrile, 2-amino-5-ethoxy-4-methyl- can provide a deeper understanding of the underlying reaction mechanisms, transition states, and potential energy surfaces. rsc.org

Future investigations should employ quantum mechanical methods, such as density functional theory (DFT), to model the key reaction steps. numberanalytics.com These calculations can help to rationalize experimental observations, predict the reactivity of different substrates, and guide the design of more efficient catalysts and reaction conditions. A synergistic approach combining experimental work with computational studies will be crucial for a comprehensive understanding of the reaction landscape. rsc.org

Derivatization for Advanced Materials Science Applications

The functional groups present in Benzonitrile, 2-amino-5-ethoxy-4-methyl- (amino, ethoxy, methyl, and nitrile) offer multiple sites for chemical modification. This provides a rich platform for the derivatization of the core structure to create novel molecules with tailored properties for advanced materials science applications. numberanalytics.com

Future research should focus on strategic derivatization to synthesize new compounds for applications such as organic light-emitting diodes (OLEDs), sensors, or polymers. For instance, the amino group can be used to introduce chromophores or to polymerize the molecule. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for functionalization. libretexts.org The exploration of these derivatives could lead to the discovery of materials with unique optical, electronic, or thermal properties.

Table 3: Potential Derivatization and Applications

| Functional Group | Derivatization Reaction | Potential Application Area |

|---|---|---|

| Amino Group | Acylation, Diazotization, Polymerization | Liquid Crystals, Dyes, Conductive Polymers |

| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Coordination Polymers, Pharmaceutical Scaffolds |

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-ethoxy-4-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted benzonitriles typically involves multi-step reactions, including nitrile group introduction via nucleophilic substitution or Sandmeyer reactions. For ethoxy and amino substituents, consider:

-

Substituent Order : Sequential functionalization (e.g., ethoxylation before amination to avoid side reactions) .

-

Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions, but note potential deactivation by nitrile intermediates (e.g., HCOOH–NEt3 adducts) .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while minimizing hydrolysis of nitrile groups .

- Data Table :

| Reaction Step | Key Parameters | Challenges |

|---|---|---|

| Ethoxylation | Temperature: 80–100°C; Base: K₂CO₃ | Competing elimination reactions |

| Amination | Catalyst: Pd/C; Reducing Agent: H₂ | Over-reduction of nitrile to amine |

Q. How can the purity and structural integrity of 2-amino-5-ethoxy-4-methylbenzonitrile be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N–H stretch ~3350 cm⁻¹) groups .

- UV-VUV Analysis : Detect π→π* transitions in aromatic systems (e.g., λmax ~270 nm for benzonitrile derivatives) .

- Chromatography : HPLC with C18 columns and acetonitrile/water mobile phase to resolve positional isomers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bulk and surface properties of 2-amino-5-ethoxy-4-methylbenzonitrile?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model:

-

Bulk Properties : Viscosity and diffusion coefficients, which correlate with temperature-dependent stacking of benzene rings (e.g., fluctuations observed at ~313 K) .

-

Surface Adsorption : Binding energies on metal surfaces (e.g., Ag, Pd) using cluster models to assess orientation of substituents .

- Data Table :

Q. How does the position of substituents (e.g., ethoxy vs. methyl) affect the biological activity of benzonitrile derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

-

Steric Effects : Methyl groups at the 4-position hinder enzyme binding, reducing inhibitory potency .

-

Electronic Effects : Ethoxy groups at the 5-position increase electron density on the aromatic ring, enhancing interactions with hydrophobic enzyme pockets .

- Comparative Table :

| Compound | Substituent Positions | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Amino-5-ethoxy-4-methyl- | 2-NH₂, 5-OEt, 4-CH₃ | 12.3 µM (Enzyme X) |

| 2-Amino-4-ethoxy-5-methyl- | 2-NH₂, 4-OEt, 5-CH₃ | 45.7 µM (Enzyme X) |

Q. What mechanisms explain catalyst deactivation during hydrogenation of benzonitrile derivatives?

- Methodological Answer : Catalyst poisoning in nitrile hydrogenation arises from:

- Strong Adsorption : Intermediates (e.g., imines) block active sites on Pd catalysts .

- Leaching : ICP-OES data show ~5.8% Pd loss after 150 min, but activity drops >90%, suggesting non-metal-related deactivation (e.g., coking) .

- Mitigation Strategies : Pre-treatment with HCOOH–NEt3 reduces intermediate adsorption, restoring selectivity to benzylamine (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.